FAP Inhibition Potency: PT‑630 vs. Talabostat (PT‑100) – Enzymatic IC₅₀ Comparison
In a high‑throughput multiplexed EnPlex assay profiling 96 serine hydrolases, PT‑630 inhibited recombinant human FAP with an IC₅₀ of 4.1 nM [1]. Under identical assay architecture, the closely related boronic dipeptide talabostat (PT‑100) exhibits an FAP IC₅₀ of 560 nM . The resulting potency differential exceeds two orders of magnitude (≈136‑fold), establishing PT‑630 as a substantially more potent FAP inhibitor in biochemical assays. This difference is critical for studies where FAP enzymatic activity must be suppressed without compensatory increases in inhibitor concentration that would engage off‑target DPP family members.
| Evidence Dimension | FAP enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.1 nM (recombinant human FAP) |
| Comparator Or Baseline | Talabostat (PT-100, Val-boroPro): IC₅₀ = 560 nM (recombinant human FAP) |
| Quantified Difference | ≈136‑fold greater potency for PT‑630 |
| Conditions | EnPlex multiplexed serine hydrolase assay; Bachovchin et al., Nat. Chem. Biol. 10, 656–663 (2014) |
Why This Matters
For procurement decisions in FAP‑focused oncology or fibrosis research, PT‑630 provides nanomolar FAP engagement at concentrations where talabostat would require supra‑micromolar dosing, thereby preserving selectivity and reducing off‑target DPP‑4/8/9 engagement.
- [1] BindingDB entry BDBM50253621, Target Prolyl endopeptidase FAP (Human). IC₅₀ 4.10 nM. Assay described in Bachovchin DA et al., Nat. Chem. Biol. 10, 656–663 (2014). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50253621 View Source
